Ro 22-9194

Description

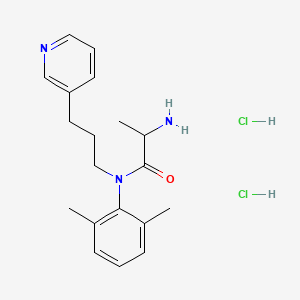

Structure

3D Structure of Parent

Properties

CAS No. |

106134-33-2 |

|---|---|

Molecular Formula |

C19H27Cl2N3O |

Molecular Weight |

384.3 g/mol |

IUPAC Name |

2-amino-N-(2,6-dimethylphenyl)-N-(3-pyridin-3-ylpropyl)propanamide;dihydrochloride |

InChI |

InChI=1S/C19H25N3O.2ClH/c1-14-7-4-8-15(2)18(14)22(19(23)16(3)20)12-6-10-17-9-5-11-21-13-17;;/h4-5,7-9,11,13,16H,6,10,12,20H2,1-3H3;2*1H |

InChI Key |

VLIYADXYDUEILX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N(CCCC2=CN=CC=C2)C(=O)C(C)N.Cl.Cl |

Appearance |

Solid powder |

Other CAS No. |

106134-33-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-amino-N-(2,6-dimethylphenyl)-N-(3-(3-pyridyl)propyl)propionamide Ro 22-9194 Ro-22-9194 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Ro 22-9194 (Milacainide)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental evaluation of Ro 22-9194, a potent class I antiarrhythmic agent also known as Milacainide. The information is curated for professionals in the fields of pharmacology, medicinal chemistry, and cardiovascular research.

Chemical Structure and Properties

This compound is chemically designated as (2R)-2-amino-N-(2,6-dimethylphenyl)-N-[3-(3-pyridyl)propyl]propionamide. Its structure features a chiral center, with the (R)-enantiomer being the active form.

Chemical Structure:

Ro 22-9194 (Milacainide): A Technical Overview of a Novel Class I Antiarrhythmic Agent

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Ro 22-9194, also known as milacainide, is a novel investigational antiarrhythmic agent with a primary mechanism of action as a Class I sodium channel blocker. Structurally related to lidocaine, it exhibits a unique electrophysiological profile, including use-dependent and voltage-dependent inhibition of cardiac sodium channels with a preference for the activated state. Notably, this compound also possesses a secondary pharmacological activity as an inhibitor of thromboxane A2 synthase. This dual mechanism of action suggests a potential for both rhythm control and anti-platelet effects. Preclinical studies in various animal models have demonstrated its efficacy in suppressing both ventricular and supraventricular arrhythmias, particularly those induced by ischemia and reperfusion. Despite promising preclinical data, the clinical development of this compound was discontinued, and information regarding its clinical trial performance remains limited. This guide provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical pharmacology of this compound.

Discovery and History

Mechanism of Action

This compound's primary antiarrhythmic effect stems from its activity as a Class I sodium channel blocker. It demonstrates a use-dependent and voltage-dependent blockade of the fast sodium channels (INa) in cardiomyocytes[3][4].

Sodium Channel Blockade

This compound is classified as an intermediate kinetic Class I antiarrhythmic agent[3]. Its interaction with the sodium channel is state-dependent, showing a higher affinity for the activated and inactivated states over the rested state. This characteristic contributes to its efficacy in suppressing tachyarrhythmias, where a higher frequency of channel activation and depolarization leads to an enhanced blocking effect.

The affinity of this compound for sodium channels varies between different cardiac tissues, exhibiting a degree of atrial selectivity. It has a higher affinity for sodium channels in atrial myocytes compared to ventricular myocytes[5].

Thromboxane A2 Synthase Inhibition

In addition to its primary action on sodium channels, this compound has been shown to inhibit thromboxane A2 synthase[1]. This enzyme is crucial for the conversion of prostaglandin H2 to thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation. This secondary mechanism may contribute to its cardioprotective effects, particularly in the context of ischemia-reperfusion injury where thromboxane A2 plays a significant pathological role.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound.

| Parameter | Value | Species/Tissue | Reference |

| Sodium Channel Affinity | |||

| Kd (inactivated state, atrial myocytes) | 3.3 µM | Guinea Pig | [6] |

| Kd (rested state, atrial myocytes) | 91 µM | Guinea Pig | [6] |

| Kd (inactivated state, ventricular myocytes) | 10.3 µM | Guinea Pig | [1] |

| Kd (rested state, ventricular myocytes) | 180 µM | Guinea Pig | [1] |

| Electrophysiological Effects | |||

| Time Constant for Vmax Recovery | 9.3 s | Guinea Pig Ventricular Myocytes | [3] |

| Thromboxane A2 Synthase Inhibition | |||

| IC50 (Thromboxane A2 Synthase) | 1.2 x 10-5 M | Human Platelets | [1] |

| IC50 (Arachidonic Acid-Induced Platelet Aggregation) | 3.4 x 10-5 M | Human Platelets | [1] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not fully available in the literature. However, based on the published studies, the following general methodologies were employed.

Electrophysiological Studies (In Vitro)

-

Cell Preparation: Single ventricular and atrial myocytes were enzymatically isolated from guinea pig hearts.

-

Patch-Clamp Technique: Whole-cell patch-clamp recordings were used to measure sodium currents (INa) and action potentials.

-

Voltage-Clamp Protocols: To determine the affinity for different channel states, specific voltage-clamp protocols were utilized.

-

Rested State Affinity (KdR): Determined by applying test pulses from a very negative holding potential where most channels are in the rested state.

-

Inactivated State Affinity (KdI): Determined by applying test pulses from a more depolarized holding potential to induce channel inactivation.

-

Use-Dependent Block: Assessed by applying trains of depolarizing pulses at various frequencies.

-

-

Data Analysis: Dose-response curves were generated to calculate the dissociation constants (Kd) for the rested and inactivated states. The time course of recovery from block was fitted with an exponential function to determine the time constant.

Thromboxane A2 Synthase Inhibition Assay (In Vitro)

-

Platelet Preparation: Human platelets were isolated from whole blood.

-

Enzyme Activity Assay: The activity of thromboxane A2 synthase was measured by quantifying the conversion of a radiolabeled precursor (e.g., [14C]arachidonic acid) to thromboxane B2 (the stable metabolite of thromboxane A2) in the presence and absence of this compound.

-

Platelet Aggregation Assay: Platelet aggregation in response to an agonist like arachidonic acid was measured using a turbidimetric method in a platelet aggregometer. The inhibitory effect of this compound was quantified by determining the IC50 value.

In Vivo Arrhythmia Models

-

Animal Model: Studies were conducted in canine models.

-

Ischemia-Reperfusion Arrhythmia Model: The left anterior descending coronary artery was occluded for a specific duration (e.g., 30 minutes) followed by reperfusion to induce ventricular arrhythmias.

-

Drug Administration: this compound was administered intravenously.

-

Data Collection: Electrocardiograms (ECG) were continuously monitored to assess heart rate, rhythm, and the incidence and duration of arrhythmias.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound's Dual Mechanism of Action

Caption: Dual mechanism of action of this compound.

Experimental Workflow for In Vitro Electrophysiology

Caption: Workflow for in vitro electrophysiological characterization.

Preclinical Efficacy and Pharmacokinetics

In Vivo Efficacy

Preclinical studies in canine models of myocardial ischemia and reperfusion demonstrated that this compound is effective in reducing the incidence and severity of ventricular arrhythmias[7]. Intravenous administration of this compound was shown to decrease heart rate and systemic arterial blood pressure in a dose-dependent manner[7]. In isolated, cross-perfused canine atria, it induced negative chronotropic and inotropic responses[7].

Pharmacokinetics

Comprehensive pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile, are not extensively detailed in the available literature. Studies in dogs have primarily focused on its intravenous administration and immediate cardiovascular effects[7][8].

Clinical Development and Discontinuation

Information regarding the clinical development of this compound (milacainide) is scarce. Some databases indicate that the drug's development was discontinued during Phase II clinical trials[1][2]. The specific reasons for the discontinuation, as well as the safety and efficacy data from these trials, have not been publicly disclosed. The lack of published clinical trial data prevents a thorough assessment of its potential as a therapeutic agent in humans.

Conclusion

This compound (milacainide) is a fascinating compound with a dual mechanism of action targeting both cardiac sodium channels and thromboxane A2 synthase. Its preclinical profile suggested potential as a novel antiarrhythmic agent, particularly in the setting of ischemic heart disease. The drug's use-dependent sodium channel blockade and atrial selectivity were promising features. However, the discontinuation of its clinical development, for which the reasons remain unclear, has left its ultimate therapeutic potential unrealized. Further research into compounds with similar dual-action profiles may yet yield valuable insights for the development of future antiarrhythmic therapies. This technical guide has summarized the available preclinical data to provide a foundation for researchers and professionals interested in the pharmacology of novel antiarrhythmic agents.

References

- 1. Milacainide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Details of the Drug-Related molecule(s) Interaction Atlas | DrugMAP [drugmap.idrblab.net]

- 3. Electrophysiological effects of this compound, a new antiarrhythmic agent, on guinea-pig ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SCOPUS 정보 검색 플랫폼 - 논문 보기 [scopus.kisti.re.kr]

- 5. Pharmacological modification of sodium channels from the human heart atrium in planar lipid bilayers: electrophysiological characterization of responses to batrachotoxin and pentobarbital | European Journal of Anaesthesiology | Cambridge Core [cambridge.org]

- 6. researchgate.net [researchgate.net]

- 7. Cardiovascular Effects of 2-amino-N-(2, 6-dimethylphenyl)-N-[3-(3-pyridyl) propyl] propionamide dihydrochloride (this compound) in the Isolated, Cross-Perfused Atrium of the Dog [jstage.jst.go.jp]

- 8. Pharmacokinetics of procainamide hydrochloride in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Ro 22-9194: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 22-9194 is a novel compound with a multifaceted pharmacological profile, primarily recognized for its potent antiarrhythmic properties. Classified as a Class I antiarrhythmic agent, its principal mechanism of action involves a use-dependent blockade of cardiac sodium channels. Notably, this compound exhibits a higher affinity for sodium channels in their activated and inactivated states over the resting state, contributing to its efficacy in managing tachyarrhythmias. Beyond its direct electrophysiological effects, this compound also demonstrates significant inhibitory activity against thromboxane A2 synthase, an enzyme implicated in platelet aggregation and vasoconstriction. This dual action suggests a potential therapeutic benefit in arrhythmia contexts associated with ischemia and thrombosis. This document provides a comprehensive overview of the pharmacological data, experimental methodologies, and key signaling pathways associated with this compound.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining the pharmacological activity of this compound.

Table 1: In Vitro Inhibitory and Binding Activities

| Target/Process | Species/Tissue | Parameter | Value | Reference |

| Thromboxane A2 Synthase | Human Platelets | IC50 | 1.2 x 10⁻⁵ M | [1] |

| Arachidonic Acid-Induced Platelet Aggregation | Human Platelets | IC50 | 3.4 x 10⁻⁵ M | [1] |

| Sodium Channel (Inactivated State) | Guinea-Pig Ventricular Myocytes | Kdi | 10.3 µM | [2][3] |

| Sodium Channel (Resting State) | Guinea-Pig Ventricular Myocytes | Kdrest | 180 µM | [2][3] |

| Sodium Channel (Inactivated State) | Guinea-Pig Atrial Myocytes | KdI | 3.3 µM | [3] |

| Sodium Channel (Resting State) | Guinea-Pig Atrial Myocytes | KdR | 91 µM | [3] |

| Sodium Current (Tonic Block) | Guinea-Pig Ventricular Myocytes | Dissociation Constant | 0.12 µM | [2] |

Table 2: In Vivo Electrophysiological and Hemodynamic Effects in Dogs

| Parameter | Dosage | Effect | Reference |

| Ventricular Fibrillation Incidence (Reperfusion) | 30 mg/kg (i.v.) | Reduced from 73% to 13% | [1] |

| Atrioventricular (AV) Conduction Time | 0.1-3 mg/kg (i.v.) | Dose-dependent prolongation | [4][5] |

| Heart Rate | 0.1-3 mg/kg (i.v.) | Dose-dependent decrease | [4] |

| Arterial Blood Pressure | 0.1-3 mg/kg (i.v.) | Dose-dependent decrease | [4] |

| His-Ventricle (HV) Interval | 3 mg/kg (i.v.) | Prolonged | [4] |

Key Experimental Protocols

In Vivo Model of Myocardial Ischemia and Reperfusion-Induced Arrhythmias in Dogs

This protocol is designed to assess the antiarrhythmic efficacy of a compound in a clinically relevant model of sudden cardiac death.

-

Animal Model: Mongrel dogs of either sex.

-

Anesthesia and Surgical Preparation: Anesthesia is induced and maintained. The left anterior descending coronary artery is dissected for occlusion. ECG and blood pressure are continuously monitored.

-

Ischemia and Reperfusion: A 30-minute coronary artery ligation is performed, followed by reperfusion.

-

Drug Administration: this compound (e.g., 10 mg/kg for 5 min before ligation and an additional 20 mg/kg for 30 min during ligation) or vehicle is administered intravenously.[1]

-

Endpoint Analysis: The incidence of ventricular arrhythmias, including ventricular tachycardia and fibrillation, is recorded and analyzed. Blood samples may be drawn from the coronary vein to measure biomarkers like thromboxane B2.[1]

In Vitro Electrophysiology in Isolated Cardiac Myocytes

This method allows for the direct measurement of a drug's effect on ion channel function at the cellular level.

-

Cell Isolation: Single ventricular or atrial myocytes are enzymatically isolated from guinea pig hearts.

-

Patch-Clamp Technique: The whole-cell patch-clamp technique is used to record sodium and calcium currents.

-

Voltage Protocols: Specific voltage-clamp protocols are applied to study the state-dependent block of sodium channels (resting, activated, and inactivated states). Use-dependent block is assessed by applying trains of depolarizing pulses.

-

Data Acquisition and Analysis: Currents are recorded and analyzed to determine parameters such as the maximum upstroke velocity (Vmax) of the action potential and the time constant for recovery from block.[5] For instance, the Vmax recovery from use-dependent block by this compound was found to have a time constant of 9.3 seconds.[5]

Platelet Aggregation and Thromboxane A2 Synthase Activity Assays

These assays are crucial for evaluating the anti-platelet and anti-thrombotic potential of a compound.

-

Platelet Preparation: Platelet-rich plasma is obtained from human or rabbit blood.

-

Aggregation Assay: Platelet aggregation is induced by arachidonic acid and measured using an aggregometer. The inhibitory effect of this compound is quantified by determining the IC50 value.[1]

-

Thromboxane A2 Synthase Assay: The activity of thromboxane A2 synthase is measured by quantifying the production of thromboxane B2, a stable metabolite of thromboxane A2, typically using radioimmunoassay or ELISA. The IC50 for enzyme inhibition is then calculated.[1]

Signaling Pathways and Mechanisms of Action

Inhibition of Thromboxane A2 Synthesis

This compound directly inhibits thromboxane A2 synthase, a key enzyme in the arachidonic acid cascade. This inhibition leads to a reduction in the production of thromboxane A2, a potent mediator of platelet aggregation and vasoconstriction.

References

- 1. Effects of the new class I antiarrhythmic agent this compound, (2R)-2-amino-N-(2,6-dimethylphenyl)-N-[3-(3-pyridyl)propyl]propionamide D-tartrate, on ischemia- and reperfusion-induced arrhythmias in dogs: involvement of thromboxane A2 synthase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Milacainide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Cardiovascular effects of R- and S-enantiomers of this compound, (2R)-2-amino-N- (2,6-dimethylphenyl)-N-[3-(3-pyridyl)propyl]propionamide D-tartrate and (2S)-2-amino-N-(2,6-dimethylphenyl)-N-[3-(3-pyridyl)propyl]propionamide L-tartrate, in dog heart preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: Sodium Channel Blocking Properties of Ro 22-9194

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 22-9194 is a potent antiarrhythmic agent that primarily exerts its effects through the blockade of voltage-gated sodium channels. This technical guide provides a comprehensive overview of the electrophysiological properties, mechanism of action, and experimental data related to the sodium channel blocking effects of this compound. The information is compiled from a variety of in vitro and in vivo studies to serve as a detailed resource for the scientific community.

Core Mechanism of Action: State-Dependent Sodium Channel Blockade

This compound is classified as an intermediate kinetic Class I antiarrhythmic drug.[1][2] Its primary mechanism of action is a use- and voltage-dependent inhibition of cardiac sodium channels.[1] This means that the drug's blocking effect is more pronounced under conditions of rapid heart rates (use-dependence) and in depolarized myocardial tissue (voltage-dependence).

Studies have shown that this compound preferentially binds to the activated and inactivated states of the sodium channel over the resting state.[3] This characteristic is crucial for its antiarrhythmic efficacy, as it allows for selective targeting of rapidly firing or ischemic tissues without significantly affecting normal cardiac conduction. The time constant for recovery from use-dependent block has been determined to be 9.3 seconds.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data on the sodium channel blocking properties of this compound from various electrophysiological studies.

Table 1: In Vitro Electrophysiological Effects of this compound on Guinea-Pig Ventricular Myocytes

| Parameter | Value | Concentration of this compound | Experimental Condition | Source |

| Use-Dependent Block | ||||

| Time Constant for Recovery (τR) | 9.3 s | Not specified | Trains of stimuli at rates ≥ 0.2 Hz | [1] |

| Voltage-Dependent Block | ||||

| Hyperpolarizing Shift in Vmax Curve | 8.4 mV | 30 µM | Single myocyte voltage-clamp | [1] |

| Tonic Block | ||||

| Dissociation Constant (Kd) | 0.12 µM | Not applicable | Holding potential of -100 mV | [2] |

| Hill Coefficient | 1.01 | Not applicable | Holding potential of -100 mV | [2] |

| State-Dependent Affinity | ||||

| Kd for Inactivated State (Kdi) | 10.3 µM | Not applicable | Ventricular myocytes | [3] |

| Kd for Rested State (Kdrest) | 180 µM | Not applicable | Ventricular myocytes | [3] |

Table 2: In Vivo Cardiovascular Effects of this compound in Dogs

| Parameter | Effect | Dose | Administration Route | Source |

| Atrioventricular (A-V) Conduction Time | Dose-dependent prolongation | 0.1-3 mg/kg | Intravenous | [1] |

| Heart Rate (HR) | Dose-dependent decrease | 0.1-3 mg/kg | Intravenous | [1] |

| Arterial Blood Pressure (ABP) | Dose-dependent decrease | 0.1-3 mg/kg | Intravenous | [1] |

| His-Ventricle (H-V) Interval | Prolonged | 3 mg/kg | Intravenous | [1] |

| Atrium-His (A-H) Interval | Less prolonged than H-V | 3 mg/kg | Intravenous | [1] |

Experimental Protocols

In Vitro Electrophysiology: Patch-Clamp Studies on Guinea-Pig Ventricular Myocytes

Objective: To characterize the effects of this compound on the fast sodium current (INa) in isolated cardiac myocytes.

Methodology:

-

Cell Isolation: Single ventricular myocytes are isolated from guinea-pig hearts using enzymatic digestion.

-

Patch-Clamp Recording: The whole-cell patch-clamp technique is employed to record ionic currents.

-

Solutions:

-

External Solution: Contains (in mM): NaCl 137, KCl 5.4, CaCl2 1.8, MgCl2 1.0, HEPES 10, Glucose 10; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution: Contains (in mM): CsCl 130, MgCl2 1.0, EGTA 10, HEPES 10, ATP-Mg 5; pH adjusted to 7.2 with CsOH.

-

-

Voltage-Clamp Protocols:

-

Tonic Block Assessment: Cells are held at a hyperpolarized potential (e.g., -100 mV) to ensure most channels are in the resting state. A test pulse to a depolarized potential (e.g., -40 mV) is applied to elicit INa. The reduction in peak INa in the presence of this compound is measured.

-

Use-Dependent Block Assessment: A train of depolarizing pulses (e.g., to 0 mV for 50 ms) is applied at a specific frequency (e.g., 2 Hz) from a holding potential of -100 mV. The progressive decline in peak INa during the pulse train is quantified. The time constant of recovery from block is determined by applying a test pulse at varying intervals after the conditioning train.

-

Voltage-Dependence of Block Assessment: The steady-state inactivation (h∞) curve is generated by applying a series of conditioning pre-pulses to various potentials before a test pulse to elicit INa. The shift in the voltage at which half the channels are inactivated (V1/2) in the presence of this compound is determined.

-

In Vivo Electrophysiology: Canine Model of Ventricular Arrhythmia

Objective: To evaluate the antiarrhythmic efficacy of this compound in a living animal model.

Methodology:

-

Animal Preparation: Mongrel dogs are anesthetized, and a thoracotomy is performed to expose the heart.

-

Electrophysiological Recordings: Catheter electrodes are placed in the atria and ventricles to record intracardiac electrograms and to pace the heart. His bundle electrograms are also recorded.

-

Drug Administration: this compound is administered intravenously at varying doses (e.g., 0.1-3 mg/kg).

-

Data Acquisition and Analysis: The effects of the drug on various electrophysiological parameters are measured, including:

-

Atrioventricular (A-V) conduction time (A-H and H-V intervals)

-

Heart rate

-

Arterial blood pressure

-

Effective refractory period of the atria and ventricles

-

-

Arrhythmia Induction: Ventricular arrhythmias may be induced by programmed electrical stimulation or by coronary artery ligation to create an ischemic model. The ability of this compound to prevent or terminate these arrhythmias is assessed.

Visualizations

Signaling Pathway: State-Dependent Block of the Sodium Channel

Caption: Proposed mechanism of this compound action on sodium channel states.

Experimental Workflow: In Vitro Patch-Clamp Analysis

Caption: General workflow for in vitro patch-clamp experiments.

Conclusion

This compound is a well-characterized sodium channel blocking agent with properties that make it an effective antiarrhythmic. Its use- and voltage-dependent actions, coupled with a preference for the activated and inactivated states of the sodium channel, allow for targeted effects on arrhythmic tissues. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development in the field of antiarrhythmic drugs. The provided visualizations offer a clear representation of the drug's mechanism and the experimental approaches used to elucidate its properties.

References

- 1. Cardiovascular effects of R- and S-enantiomers of this compound, (2R)-2-amino-N- (2,6-dimethylphenyl)-N-[3-(3-pyridyl)propyl]propionamide D-tartrate and (2S)-2-amino-N-(2,6-dimethylphenyl)-N-[3-(3-pyridyl)propyl]propionamide L-tartrate, in dog heart preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Electrophysiological effects of this compound, a new antiarrhythmic agent, on guinea-pig ventricular cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Influence of extracellular H+ and Ca2+ on this compound-induced block of sodium current in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Ro 22-9194: An In-Depth Technical Guide on its Effects on the Cardiac Action Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ro 22-9194 is a potent antiarrhythmic agent that primarily exerts its effects through the modulation of cardiac sodium channels. Classified as an intermediate kinetic Class I drug, this compound demonstrates a use- and voltage-dependent inhibition of the fast sodium current (INa), leading to a decrease in the maximum upstroke velocity (Vmax) and a shortening of the action potential duration in ventricular myocytes.[1] This technical guide provides a comprehensive overview of the electrophysiological effects of this compound on the cardiac action potential, including quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Core Mechanism of Action: Sodium Channel Inhibition

The principal electrophysiological effect of this compound is the inhibition of cardiac sodium channels in a use- and voltage-dependent manner.[1] This means that the blocking effect is more pronounced at higher heart rates (use-dependency) and when the cell membrane is depolarized (voltage-dependency). This compound exhibits a higher affinity for the inactivated state of the sodium channel compared to the resting state, a characteristic that contributes to its antiarrhythmic properties, particularly in diseased hearts with depolarized cell membranes.[2]

State-Dependent Blockade

This compound's interaction with the sodium channel is contingent on the conformational state of the channel. It demonstrates a significantly higher affinity for the inactivated state (Kdi = 10.3 microM) than for the rested state (Kdrest = 180 microM).[2] This preferential binding to the inactivated state is a key feature of many Class I antiarrhythmic drugs and contributes to their efficacy in suppressing arrhythmias that arise from rapidly firing or depolarized cardiac tissue.

dot

Caption: State-dependent binding of this compound to cardiac sodium channels.

Quantitative Electrophysiological Effects

The effects of this compound on the cardiac action potential have been quantified in various experimental models. The following tables summarize the key quantitative data from studies on guinea-pig ventricular myocytes and papillary muscles.

Table 1: Effects of this compound on Action Potential Parameters

| Parameter | Concentration (µM) | Effect | Animal Model | Reference |

| Maximum Upstroke Velocity (Vmax) | ≥ 10 | Significant dose-dependent decrease | Guinea-pig papillary muscle | [1] |

| Action Potential Duration | ≥ 10 | Shortening | Guinea-pig papillary muscle | [1] |

| Vmax-Membrane Potential Relationship | 30 | Hyperpolarizing shift of 8.4 mV | Guinea-pig single ventricular myocytes | [1] |

Table 2: Kinetics of this compound Sodium Channel Block

| Parameter | Value | Condition | Animal Model | Reference |

| Time Constant for Vmax Recovery (τR) | 9.3 s | From use-dependent block | Guinea-pig papillary muscle | [1] |

| Recovery from Use-Dependent Block | 4.0 s | --- | Guinea-pig single ventricular myocytes | [3] |

| Dissociation Constant (Kdrest) | 180 µM | Rested state | Guinea-pig ventricular myocytes | [2] |

| Dissociation Constant (Kdi) | 10.3 µM | Inactivated state | Guinea-pig ventricular myocytes | [2] |

| Dissociation Constant (Tonic Block of INa) | 0.12 µM | Holding potential of -100 mV | Guinea-pig single ventricular myocytes | [3] |

Effects on Other Ion Currents

While the primary target of this compound is the sodium channel, some effects on other cardiac ion currents have been observed, particularly at higher concentrations.

-

Calcium Inward Current (ICa): this compound at concentrations of 30 µM and higher caused a slight decrease in the calcium inward current.[1]

-

Delayed Rectifier Potassium Current (IK): The delayed rectifier potassium current was not affected by this compound.[1]

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the effects of this compound.

Preparation of Guinea-Pig Papillary Muscles and Single Ventricular Myocytes

-

Animal Model: Male Hartley guinea-pigs weighing 300-400g.

-

Papillary Muscle Isolation: The hearts were excised, and the right ventricles were opened. Papillary muscles were dissected and mounted in a tissue bath superfused with Tyrode's solution.

-

Single Myocyte Isolation: Hearts were mounted on a Langendorff apparatus and perfused with a Ca2+-free Tyrode's solution, followed by perfusion with a solution containing collagenase. The ventricles were then minced and gently agitated to dissociate single myocytes.

-

Solutions:

-

Tyrode's Solution (in mM): NaCl 137, KCl 5.4, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.33, glucose 5.5, and HEPES 5.0, buffered to pH 7.4 with NaOH.

-

Ca2+-free Tyrode's Solution: Tyrode's solution without CaCl2.

-

Enzyme Solution: Ca2+-free Tyrode's solution supplemented with collagenase (0.1%).

-

Electrophysiological Recordings

-

Action Potential Recordings (Papillary Muscle): Standard glass microelectrodes filled with 3 M KCl were used to impale the papillary muscle cells. The maximum upstroke velocity (Vmax) was electronically differentiated from the action potential upstroke.

-

Whole-Cell Patch-Clamp (Single Myocytes): The whole-cell patch-clamp technique was used to record ionic currents and action potentials from single ventricular myocytes.

-

Pipette Solution (for INa recording, in mM): CsCl 120, NaCl 5, Mg-ATP 5, EGTA 10, HEPES 10, buffered to pH 7.2 with CsOH.

-

External Solution (for INa recording, in mM): NaCl 20, Choline-Cl 110, CaCl2 1.8, MgCl2 1.0, HEPES 10, glucose 5.5, buffered to pH 7.4 with NaOH.

-

dot

Caption: Experimental workflow for studying this compound effects.

Concluding Remarks

This compound is a well-characterized Class I antiarrhythmic agent with a primary mechanism of action involving the use- and voltage-dependent block of cardiac sodium channels. Its preferential binding to the inactivated state of the channel contributes to its efficacy. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development of novel antiarrhythmic therapies. The slight effect on the calcium inward current at higher concentrations warrants consideration in the overall pharmacological profile of the compound.

References

- 1. Electrophysiological effects of this compound, a new antiarrhythmic agent, on guinea-pig ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Influence of extracellular H+ and Ca2+ on this compound-induced block of sodium current in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The blocking mechanism of sodium currents by a new class I antiarrhythmic drug, this compound, in isolated guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Inhibition of Thromboxane A2 Synthase by Ro 22-9194: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibitory effects of the compound Ro 22-9194 on thromboxane A2 synthase. It includes a summary of its quantitative efficacy, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Efficacy of this compound

This compound is a potent inhibitor of thromboxane A2 synthase, a key enzyme in the arachidonic acid cascade that leads to the production of thromboxane A2 (TXA2), a powerful mediator of platelet aggregation and vasoconstriction. The inhibitory activity of this compound has been quantified in various in vitro and in vivo studies.

| Parameter | Value | Species | Assay | Reference |

| IC50 (Thromboxane A2 Synthase) | 1.2 x 10-5 M | Human | In vitro enzyme assay | [1] |

| IC50 (Arachidonic Acid-Induced Platelet Aggregation) | 3.4 x 10-5 M | Human | In vitro platelet aggregation assay | [1] |

Thromboxane A2 Biosynthesis and Signaling Pathway

Thromboxane A2 is synthesized from arachidonic acid, which is released from membrane phospholipids by phospholipase A2. Arachidonic acid is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. Thromboxane A2 synthase then catalyzes the conversion of PGH2 to TXA2.[2][3] TXA2 exerts its effects by binding to the thromboxane receptor (TP), a G-protein coupled receptor. This binding activates downstream signaling cascades, primarily through Gq and G13 proteins, leading to the activation of phospholipase C (PLC) and an increase in intracellular calcium, which ultimately results in physiological responses such as platelet aggregation and vasoconstriction.[4][5][6]

Caption: Thromboxane A2 biosynthesis and signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the inhibitory activity of this compound.

Thromboxane A2 Synthase Inhibition Assay

This in vitro assay determines the concentration of this compound required to inhibit 50% of the thromboxane A2 synthase activity (IC50).

Experimental Workflow:

Caption: Workflow for Thromboxane A2 Synthase Inhibition Assay.

Methodology:

-

Preparation of Platelet Microsomes:

-

Obtain human platelets from healthy donors.

-

Wash the platelets and resuspend them in a suitable buffer.

-

Lyse the platelets by sonication or freeze-thaw cycles.

-

Centrifuge the lysate at high speed to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a buffer for the assay.

-

-

Assay Procedure:

-

Pre-incubate the platelet microsomes with varying concentrations of this compound or vehicle (control) for a specified time at 37°C.

-

Initiate the enzymatic reaction by adding the substrate, prostaglandin H2 (PGH2).

-

Allow the reaction to proceed for a defined period.

-

Terminate the reaction by adding a stopping solution (e.g., a solution that denatures the enzyme).

-

-

Quantification of Thromboxane B2:

-

Measure the concentration of thromboxane B2 (TXB2), the stable, inactive metabolite of TXA2, in each reaction mixture using a validated method such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis:

-

Plot the percentage of inhibition of TXB2 formation against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of TXA2 synthase activity, from the dose-response curve.

-

Arachidonic Acid-Induced Platelet Aggregation Assay

This assay measures the ability of this compound to inhibit platelet aggregation induced by arachidonic acid.

Experimental Workflow:

Caption: Workflow for Arachidonic Acid-Induced Platelet Aggregation Assay.

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate).

-

Centrifuge the blood at a low speed to separate the PRP (supernatant).

-

Centrifuge the remaining blood at a high speed to obtain PPP (supernatant).

-

-

Platelet Aggregation Measurement:

-

Adjust the platelet count in the PRP if necessary.

-

Pre-warm the PRP samples to 37°C.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Add varying concentrations of this compound or vehicle to the PRP samples and incubate for a short period.

-

Initiate platelet aggregation by adding a standard concentration of arachidonic acid.

-

Record the change in light transmittance over time as the platelets aggregate.

-

-

Data Analysis:

-

Determine the maximum percentage of aggregation for each concentration of this compound.

-

Calculate the percentage of inhibition of aggregation for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

Measurement of Thromboxane B2 and 6-keto-Prostaglandin F1α in Plasma

In vivo studies often involve measuring the levels of TXB2 and 6-keto-prostaglandin F1α (a stable metabolite of prostacyclin) in plasma to assess the effects of this compound on thromboxane and prostacyclin pathways, respectively.

Methodology for Thromboxane B2 Measurement (Radioimmunoassay - RIA):

-

Sample Collection and Preparation:

-

Collect blood samples from the study subjects (e.g., from a local coronary vein in animal models) into tubes containing an anticoagulant and an inhibitor of cyclooxygenase (e.g., indomethacin) to prevent ex vivo prostaglandin synthesis.

-

Centrifuge the blood to obtain plasma.

-

-

Radioimmunoassay Procedure:

-

Combine a known amount of radiolabeled TXB2 (tracer) with the plasma sample and a specific antibody against TXB2.

-

Incubate the mixture to allow competitive binding of the sample's TXB2 and the tracer to the antibody.

-

Separate the antibody-bound TXB2 from the free TXB2 (e.g., using a precipitating agent).

-

Measure the radioactivity of the bound fraction using a gamma counter.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of unlabeled TXB2.

-

Determine the concentration of TXB2 in the plasma samples by comparing their radioactivity to the standard curve.

-

Methodology for 6-keto-Prostaglandin F1α Measurement (ELISA):

-

Sample Collection and Preparation:

-

Collect and process blood samples as described for TXB2 measurement.

-

-

ELISA Procedure:

-

Add plasma samples and standards to the wells of a microplate pre-coated with an antibody specific for 6-keto-PGF1α.

-

Add a known amount of enzyme-conjugated 6-keto-PGF1α to each well.

-

During incubation, the 6-keto-PGF1α in the sample and the enzyme-conjugated 6-keto-PGF1α compete for binding to the antibody.

-

Wash the plate to remove unbound components.

-

Add a substrate that is converted by the enzyme to a colored product.

-

Stop the reaction and measure the absorbance of the color at a specific wavelength.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance versus the concentration of the 6-keto-PGF1α standards.

-

Determine the concentration of 6-keto-PGF1α in the plasma samples from the standard curve.

-

Conclusion

This compound is a well-characterized inhibitor of thromboxane A2 synthase with demonstrated efficacy in in vitro and in vivo models. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this and similar compounds for therapeutic applications where the inhibition of the thromboxane A2 pathway is desirable. The provided diagrams offer a visual representation of the underlying biological processes and experimental workflows, aiding in the comprehension and design of future research in this area.

References

In Vitro Pharmacological Profile of Ro 22-9194: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 22-9194 is a novel compound with significant potential in cardiovascular therapy. Classified as a Class I antiarrhythmic agent, its mechanism of action extends beyond simple sodium channel blockade, exhibiting a unique polypharmacological profile. This technical guide provides an in-depth overview of the in vitro studies that have elucidated the multifaceted pharmacological effects of this compound. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the study of this and similar compounds.

Core Mechanisms of Action

In vitro investigations have revealed two primary mechanisms of action for this compound:

-

Voltage- and Use-Dependent Sodium Channel Blockade: this compound exhibits a characteristic Class I antiarrhythmic effect by blocking cardiac sodium channels. This blockade is more pronounced at higher stimulation frequencies (use-dependence) and at more depolarized membrane potentials (voltage-dependence). Notably, this compound shows a preference for the activated state of the sodium channel.

-

Inhibition of Thromboxane A2 Synthase: In addition to its effects on ion channels, this compound is a potent inhibitor of thromboxane A2 (TXA2) synthase, an enzyme crucial for platelet aggregation. This dual activity suggests a potential therapeutic advantage in conditions where both arrhythmia and thrombosis are pathological factors.

Quantitative In Vitro Data

The following tables summarize the key quantitative data obtained from various in vitro assays of this compound.

Table 1: Thromboxane A2 Synthase Inhibition and Platelet Aggregation

| Assay | Species | IC50 (µM) | Reference |

| Thromboxane A2 Synthase Inhibition | Human | 12 | [1] |

| Arachidonic Acid-Induced Platelet Aggregation | Human | 34 | [1] |

Table 2: Sodium Channel Blockade in Cardiac Myocytes

| Parameter | Cell Type | Value (µM) | Condition | Reference |

| Kdi (Dissociation Constant - Inactivated State) | Guinea-pig Atrial Myocytes | 3.3 | - | |

| Guinea-pig Ventricular Myocytes | 10.3 | [2][3] | ||

| Kdrest (Dissociation Constant - Rested State) | Guinea-pig Atrial Myocytes | 91 | - | |

| Guinea-pig Ventricular Myocytes | 180 | [2][3] |

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro experiments used to characterize this compound.

Thromboxane A2 Synthase Inhibition Assay

This protocol is a standard method for assessing the inhibition of TXA2 synthase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on thromboxane A2 synthase activity.

Materials:

-

Human platelet microsomes (source of thromboxane A2 synthase)

-

This compound

-

Arachidonic acid (substrate)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

-

Thromboxane B2 (TXB2) ELISA kit (TXB2 is the stable metabolite of TXA2)

Procedure:

-

Prepare human platelet microsomes from fresh platelet-rich plasma.

-

Pre-incubate the platelet microsomes with varying concentrations of this compound for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate for a defined period (e.g., 5 minutes) at 37°C.

-

Stop the reaction (e.g., by adding a stopping solution or by placing on ice).

-

Measure the amount of TXB2 produced using a commercial ELISA kit, following the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of this compound relative to a vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Arachidonic Acid-Induced Platelet Aggregation Assay

This assay evaluates the effect of this compound on platelet function.

Objective: To determine the IC50 of this compound on platelet aggregation induced by arachidonic acid.

Materials:

-

Freshly prepared human platelet-rich plasma (PRP)

-

This compound

-

Arachidonic acid

-

Platelet aggregometer

Procedure:

-

Prepare PRP from whole blood collected from healthy, drug-free donors.

-

Adjust the platelet count of the PRP to a standardized value.

-

Pre-incubate the PRP with varying concentrations of this compound or vehicle control for a specified time (e.g., 10 minutes) at 37°C in the aggregometer cuvettes.

-

Add arachidonic acid to induce platelet aggregation.

-

Monitor the change in light transmission through the PRP over time using the platelet aggregometer. The increase in light transmission corresponds to the degree of platelet aggregation.

-

Calculate the percentage of aggregation inhibition for each this compound concentration compared to the vehicle control.

-

Determine the IC50 value as described in the previous protocol.

Whole-Cell Voltage-Clamp Electrophysiology

This technique is used to study the effects of this compound on ion channel function in isolated cardiac myocytes.

Objective: To characterize the state-dependent block of sodium channels by this compound.

Materials:

-

Isolated cardiac myocytes (e.g., from guinea-pig ventricle or atrium)

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator and microscope

-

Borosilicate glass capillaries for patch pipettes

-

Extracellular (bath) solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH)

-

Intracellular (pipette) solution (e.g., containing in mM: 120 CsF, 20 CsCl, 5 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH)

-

This compound

Procedure:

-

Isolate single cardiac myocytes using enzymatic digestion.

-

Place the isolated cells in a recording chamber on the stage of an inverted microscope and perfuse with the extracellular solution.

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-4 MΩ when filled with the intracellular solution.

-

Establish a giga-ohm seal between the patch pipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Apply specific voltage-clamp protocols to elicit sodium currents (INa).

-

To determine tonic block and affinity for the rested state (Kdrest): Hold the membrane potential at a hyperpolarized level (e.g., -140 mV) where most channels are in the rested state. Apply a test pulse to elicit INa in the absence and presence of this compound.

-

To determine use-dependent block and affinity for the inactivated state (Kdi): Apply a train of depolarizing pulses from a holding potential where a significant fraction of channels are in the inactivated state (e.g., -80 mV).

-

-

Measure the peak INa amplitude in the absence and presence of different concentrations of this compound.

-

Analyze the data to determine the dissociation constants for the rested (Kdrest) and inactivated (Kdi) states.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action on Platelet Aggregation

Caption: Inhibition of the Thromboxane A2 signaling pathway by this compound.

Experimental Workflow for Determining IC50 in Enzyme Inhibition Assay

Caption: Workflow for determining the IC50 of this compound.

State-Dependent Sodium Channel Blockade by this compound

Caption: Model of this compound's state-dependent interaction with sodium channels.

Conclusion

The in vitro data for this compound reveal a compound with a dual mechanism of action, targeting both cardiac sodium channels and the thromboxane A2 pathway. This unique pharmacological profile suggests its potential for treating complex cardiovascular diseases. The detailed experimental protocols and summary data presented in this guide offer a valuable resource for further research and development in this area. Future in vitro studies could further explore the molecular determinants of this compound's binding to the sodium channel and its effects on other ion channels and signaling pathways.

References

- 1. Electrophysiological effects of this compound, a new antiarrhythmic agent, on guinea-pig ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Development of a screening assay for the in vitro evaluation of thromboxane A2 synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Atrial-Selective Electrophysiological Effects of Ro 22-9194: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 22-9194 is a novel antiarrhythmic agent that has demonstrated notable atrial-selective properties, positioning it as a compound of interest for the development of targeted therapies for atrial arrhythmias, such as atrial fibrillation. This technical guide provides a comprehensive overview of the core electrophysiological effects of this compound, with a specific focus on its differential impact on atrial and ventricular myocytes. The information presented herein is curated from preclinical studies to support further research and development efforts in the field of cardiology.

Core Mechanism of Action: Atrial-Selective Sodium Channel Blockade

The primary mechanism of action for this compound is the blockade of cardiac sodium channels (Nav). This blockade is characterized by a higher affinity for sodium channels in atrial myocytes compared to their ventricular counterparts.[1][2] This atrial selectivity is attributed to differences in the biophysical properties of the sodium channels and the electrophysiological environment between the atria and ventricles.[3][4]

This compound exhibits a pronounced state-dependent blockade, with a significantly higher affinity for the inactivated state of the sodium channel over the rested state.[1][5] This characteristic contributes to its efficacy in rapidly firing atrial cells, which spend more time in depolarized states where the inactivated state is more prevalent.

Quantitative Electrophysiological Data

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on cardiac ion channels.

| Parameter | Atrial Myocytes (Guinea Pig) | Ventricular Myocytes (Guinea Pig) | Reference |

| Tonic Block | |||

| Kd (Rested State) | 91 µM | 180 µM | [1] |

| Kd (Inactivated State) | 3.3 µM | 10.3 µM | [1] |

| Use-Dependent Block | |||

| Time Constant for Vmax Recovery | Not Specified | 9.3 s | [6][7] |

Table 1: State-Dependent Affinity of this compound for Sodium Channels in Guinea Pig Myocytes.

| Parameter | Condition | Effect | Reference |

| Maximum Upstroke Velocity (Vmax) | ≥ 10 µM this compound | Dose-dependent decrease | [6] |

| Stimulus Rate ≥ 0.2 Hz | Exponential decline (Use-dependent block) | [6] | |

| Action Potential Duration (APD) | ≥ 10 µM this compound | Shortening | [6] |

| Inactivation Curve | This compound | Hyperpolarizing shift | [1] |

| Calcium Inward Current (ICa) | ≥ 30 µM this compound | Slight decrease | [6] |

| Delayed Rectifier Potassium Current (IK) | This compound | No effect | [6] |

| Atrioventricular (A-V) Conduction Time | 0.1-3 mg/kg this compound (in vivo, dogs) | Dose-dependent prolongation | [7] |

| His-ventricular (HV) interval | 0.1-3 mg/kg this compound (in vivo, dogs) | Greater prolongation than AH interval | [7] |

| Sinus Rate | 1-1000 µg this compound (isolated dog atrium) | Dose-dependent decrease | [8] |

| Atrial Developed Tension | 1-1000 µg this compound (isolated dog atrium) | Dose-dependent decrease | [8] |

| Ventricular Developed Tension | 10-3000 µg this compound (isolated dog ventricle) | Dose-dependent decrease | [8] |

Table 2: General Electrophysiological and Cardiovascular Effects of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols employed in the cited studies on this compound.

Single Cell Electrophysiology (Patch-Clamp)

-

Cell Isolation: Single atrial and ventricular myocytes were isolated from guinea pig hearts using enzymatic digestion methods, likely involving collagenase and protease perfusion.

-

Recording Technique: The whole-cell patch-clamp technique was utilized to record sodium currents (INa) and action potentials.

-

Solutions: The composition of the internal (pipette) and external (bath) solutions would have been precisely controlled to isolate the currents of interest. For INa recordings, potassium and calcium currents would be blocked by specific ions or pharmacological agents.

-

Voltage Protocols:

-

Tonic Block Assessment: To determine the affinity for the rested and inactivated states, holding potentials were varied. For instance, a holding potential where most channels are in the rested state (e.g., -140 mV) versus a potential where a significant fraction are inactivated (e.g., -80 mV) would be used.

-

Use-Dependent Block Assessment: A train of depolarizing pulses at a set frequency (e.g., 1-5 Hz) was applied to elicit use-dependent block of INa. The recovery from block was assessed by varying the interval between pulse trains.

-

Inactivation Curve: A standard two-pulse protocol was used, with a conditioning prepulse to various potentials followed by a test pulse to elicit INa.

-

Tissue-Level Electrophysiology (Papillary Muscle)

-

Preparation: Papillary muscles were dissected from the right ventricle of guinea pigs.

-

Recording: Standard microelectrode techniques were used to record intracellular action potentials.

-

Stimulation: The preparations were stimulated at a basal rate (e.g., 1 Hz), and the stimulation frequency was increased to assess use-dependent effects on Vmax.

In Vivo Canine Studies

-

Animal Model: Anesthetized, open-chest dogs were used.

-

Measurements: His bundle electrograms were recorded to measure atrio-His (AH) and His-ventricular (HV) intervals, providing insights into atrioventricular conduction.

-

Drug Administration: this compound was administered intravenously in a dose-escalating manner.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: State-dependent blockade of sodium channels by this compound.

References

- 1. Tonic block of the Na+ current in single atrial and ventricular guinea-pig myocytes, by a new antiarrhythmic drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological modification of sodium channels from the human heart atrium in planar lipid bilayers: electrophysiological characterization of responses to batrachotoxin and pentobarbital | European Journal of Anaesthesiology | Cambridge Core [cambridge.org]

- 3. Atrial-Selective Sodium Channel Blockers: Do They Exist? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Atrial-selective Sodium Channel Block as a Novel Strategy for the Management of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Influence of extracellular H+ and Ca2+ on this compound-induced block of sodium current in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Electrophysiological effects of this compound, a new antiarrhythmic agent, on guinea-pig ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Cardiovascular effects of R- and S-enantiomers of this compound, (2R)-2-amino-N- (2,6-dimethylphenyl)-N-[3-(3-pyridyl)propyl]propionamide D-tartrate and (2S)-2-amino-N-(2,6-dimethylphenyl)-N-[3-(3-pyridyl)propyl]propionamide L-tartrate, in dog heart preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide to Ro 22-9194 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Ro 22-9194, a potent antiarrhythmic agent, for research and development purposes. This document outlines its core mechanism of action, summarizes key experimental data, provides detailed experimental protocols, and lists suppliers for research-grade material.

Core Compound Information

This compound is a class I antiarrhythmic drug that primarily functions as a sodium channel blocker. It also exhibits inhibitory effects on thromboxane A2 (TXA2) synthetase, suggesting a multi-faceted mechanism of action in cardiovascular research. Its CAS number is 106134-33-2.

Suppliers of this compound for Research

A variety of chemical suppliers offer this compound for research purposes. The following table summarizes available information from prominent suppliers. Please note that purity, quantity, and pricing are subject to change and should be verified on the respective supplier's website.

| Supplier | Catalog Number | Purity | Available Quantities |

| MedChemExpress | HY-114846 | >98% (HPLC) | 10 mM*1 mL, 5 mg, 10 mg, 50 mg, 100 mg |

| BLDpharm | BD01802354 | Information not readily available | Information not readily available |

| BIOZOL | MCE-HY-114846 | Information not readily available | Price on request |

| Cayman Chemical | Not explicitly found | - | - |

| Selleck Chemicals | Not explicitly found | - | - |

| Santa Cruz Biotechnology | Not explicitly found | - | - |

| Tocris Bioscience | Not explicitly found | - | - |

Mechanism of Action & Signaling Pathways

This compound exerts its primary antiarrhythmic effects through the blockade of cardiac sodium channels in a use-dependent manner. This means its blocking efficacy increases with the frequency of channel activation, making it more effective in rapidly firing cells, a characteristic of arrhythmias. It shows a preference for the activated state of the sodium channel.

Additionally, this compound inhibits thromboxane A2 (TXA2) synthetase, an enzyme crucial for the synthesis of TXA2, a potent vasoconstrictor and promoter of platelet aggregation. This secondary action may contribute to its overall cardiovascular effects.

Signaling Pathway of Thromboxane A2 Synthesis Inhibition

Methodological & Application

Application Notes and Protocols for Ro 22-9194 in In Vitro Experiments

Introduction

Ro 22-9194 is a potent pharmacological agent with well-documented effects on the cardiovascular system. Contrary to the initial query, extensive review of the scientific literature establishes this compound not as a selective adenosine A2-A receptor agonist, but primarily as a Class I antiarrhythmic agent that functions by blocking voltage-gated sodium channels.[1][2][3][4][5] Additionally, this compound has been shown to possess thromboxane A2 (TXA2) synthase inhibitory activity .[6][7] There is currently no scientific evidence to support a direct interaction of this compound with adenosine A2-A receptors.

These application notes provide an overview of the established mechanisms of action of this compound and detailed protocols for its characterization in in vitro settings. The provided information is intended for researchers, scientists, and drug development professionals investigating the electrophysiological and anti-platelet effects of this compound.

Established Mechanisms of Action

Sodium Channel Blockade

This compound exerts its antiarrhythmic effects by blocking the fast inward sodium current (INa) in cardiomyocytes.[1][3] This action reduces the maximum upstroke velocity (Vmax) of the cardiac action potential, thereby slowing conduction and suppressing arrhythmias. The blockade is use- and voltage-dependent, with a higher affinity for the inactivated state of the sodium channel.[1][2][5] This characteristic suggests that this compound is more effective at inhibiting sodium channels in rapidly firing or depolarized cells, such as those found in diseased cardiac tissue.[2][5]

Thromboxane A2 Synthase Inhibition

In addition to its effects on sodium channels, this compound has been demonstrated to inhibit thromboxane A2 (TXA2) synthase.[6][7] TXA2 is a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting its synthesis, this compound can reduce platelet aggregation, which may contribute to its therapeutic effects in the context of myocardial ischemia and reperfusion.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from in vitro studies.

Table 1: Sodium Channel Blocking Activity

| Parameter | Cell Type | Value | Reference |

| KdI (inactivated state) | Atrial Myocytes (guinea pig) | 3.3 µM | [2] |

| KdR (rested state) | Atrial Myocytes (guinea pig) | 91 µM | [2] |

| KdI (inactivated state) | Ventricular Myocytes (guinea pig) | 10.3 µM | [2][5] |

| KdR (rested state) | Ventricular Myocytes (guinea pig) | 180 µM | [2][5] |

| Dissociation Constant (tonic block) | Ventricular Myocytes (guinea pig) | 0.12 µM | [3] |

| τR (Recovery from use-dependent block) | Ventricular Myocytes (guinea pig) | 9.3 s | [1] |

Table 2: Thromboxane A2 Synthase Inhibitory Activity

| Parameter | System | Value | Reference |

| IC50 (Thromboxane A2 Synthase) | Human Platelets | 1.2 x 10-5 M | [6] |

| IC50 (Arachidonic Acid-Induced Platelet Aggregation) | Human Platelets | 3.4 x 10-5 M | [6] |

Experimental Protocols

Protocol 1: In Vitro Electrophysiology - Whole-Cell Patch-Clamp Recording of Sodium Currents

This protocol details the methodology for assessing the sodium channel blocking activity of this compound in isolated cardiomyocytes.

1. Cell Preparation:

-

Isolate ventricular or atrial myocytes from a suitable animal model (e.g., guinea pig) using enzymatic digestion.

-

Plate the isolated myocytes in a recording chamber on the stage of an inverted microscope.

-

Superfuse the cells with an external solution (e.g., Tyrode's solution) at a constant flow rate.

2. Electrophysiological Recording:

-

Use a whole-cell patch-clamp amplifier and data acquisition system.

-

Fabricate borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with the internal solution.

-

Establish a whole-cell recording configuration.

-

Apply a voltage-clamp protocol to elicit sodium currents. A typical protocol involves holding the cell at a negative potential (e.g., -100 mV) and applying depolarizing steps to various test potentials.

3. Drug Application:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution.

-

Apply different concentrations of this compound to the cells via the superfusion system.

4. Data Analysis:

-

Measure the peak amplitude of the sodium current before and after drug application.

-

To assess tonic block, measure the reduction in the first elicited current after a long resting period.

-

To assess use-dependent block, apply a train of depolarizing pulses at a specific frequency and measure the progressive reduction in current amplitude.

-

Determine the recovery from block by applying a test pulse at varying intervals after a conditioning pulse train.

-

Calculate the dissociation constants (Kd) for the rested and inactivated states by fitting the data to appropriate models.

Diagram: Experimental Workflow for Patch-Clamp Analysis

Caption: Workflow for assessing this compound effects on sodium currents.

Protocol 2: In Vitro Platelet Aggregation Assay

This protocol describes how to evaluate the inhibitory effect of this compound on platelet aggregation.

1. Platelet-Rich Plasma (PRP) Preparation:

-

Collect whole blood from healthy human donors into tubes containing an anticoagulant (e.g., sodium citrate).

-

Centrifuge the blood at a low speed to separate the PRP.

-

Collect the supernatant (PRP).

2. Platelet Aggregation Measurement:

-

Use a platelet aggregometer.

-

Place a sample of PRP in a cuvette with a stir bar.

-

Add a baseline concentration of a platelet agonist, such as arachidonic acid.

-

Monitor the change in light transmission as platelets aggregate.

3. Inhibition Assay:

-

Pre-incubate PRP with various concentrations of this compound for a specified time before adding the agonist.

-

Measure the extent of platelet aggregation in the presence of the inhibitor.

-

A vehicle control (e.g., DMSO) should be run in parallel.

4. Data Analysis:

-

Calculate the percentage of inhibition of platelet aggregation for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Diagram: Platelet Aggregation Inhibition Assay Workflow

Caption: Workflow for platelet aggregation inhibition assay.

Signaling Pathways

Diagram: Sodium Channel Blockade by this compound

Caption: this compound preferentially binds to the inactivated state of sodium channels.

Diagram: Thromboxane A2 Synthesis Inhibition by this compound

Caption: this compound inhibits the synthesis of Thromboxane A2.

References

- 1. Electrophysiological effects of this compound, a new antiarrhythmic agent, on guinea-pig ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tonic block of the Na+ current in single atrial and ventricular guinea-pig myocytes, by a new antiarrhythmic drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The blocking mechanism of sodium currents by a new class I antiarrhythmic drug, this compound, in isolated guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cardiovascular Effects of 2-amino-N-(2, 6-dimethylphenyl)-N-[3-(3-pyridyl) propyl] propionamide dihydrochloride (this compound) in the Isolated, Cross-Perfused Atrium of the Dog [jstage.jst.go.jp]

- 5. Influence of extracellular H+ and Ca2+ on this compound-induced block of sodium current in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Milacainide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Dissolving Ro 22-9194 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of Ro 22-9194, a potent inhibitor of thromboxane A2 (TXA2) synthase, for use in in vitro cell culture experiments. Adherence to these guidelines is crucial for ensuring experimental reproducibility and obtaining reliable results.

Introduction

This compound is a valuable pharmacological tool for investigating the role of the thromboxane A2 signaling pathway in various biological processes. Proper dissolution and handling of this compound are paramount for accurate in vitro studies. This document outlines the recommended procedures for preparing stock solutions and working solutions of this compound for cell culture applications.

Materials and Reagents

-

This compound (CAS 106134-33-2)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Ethanol (200 proof), molecular biology grade

-

Sterile, nuclease-free microcentrifuge tubes

-

Sterile, filtered pipette tips

-

Vortex mixer

-

Cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line being used

-

Sterile serological pipettes

-

Personal Protective Equipment (PPE): laboratory coat, gloves, and safety glasses

Quantitative Data Summary

For consistent experimental outcomes, it is essential to work with accurately prepared solutions of this compound. The following table summarizes the solubility of this compound in commonly used laboratory solvents.

| Solvent | Solubility (mg/mL) | Solubility (mM) | Notes |

| DMSO | 10.0 | 26.01 | Dimethyl sulfoxide is the recommended solvent for preparing high-concentration stock solutions. |

| Ethanol | 5.0 | 13.01 | Ethanol can also be used to prepare stock solutions, though at a lower concentration compared to DMSO. |

| Water | Insoluble | Insoluble | This compound is practically insoluble in aqueous solutions. Direct dissolution in cell culture media is not recommended. |

| Cell Culture Media | <0.1 mg/mL | <0.26 mM | The final concentration of the organic solvent in the cell culture medium should be kept to a minimum (ideally ≤0.1%) to avoid cytotoxicity. |

Note: The molecular weight of this compound (free base) is 384.34 g/mol . The solubility data provided is based on this molecular weight. The actual solubility may vary slightly between different batches of the compound and the purity of the solvents used.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, which is a commonly used concentration for in vitro studies.

Workflow Diagram:

Caption: Workflow for preparing a 10 mM this compound stock solution.

Methodology:

-

Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 3.84 mg of this compound powder using an analytical balance.

-

Dissolution: Transfer the weighed powder to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of cell culture grade DMSO.

-

Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Preparation of Working Solutions in Cell Culture Medium

This protocol details the dilution of the stock solution to the desired final concentration in the cell culture medium.

Methodology:

-

Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Serial Dilution (Recommended): To achieve a final concentration in the nanomolar or low micromolar range, it is recommended to perform serial dilutions. For example, to prepare a 10 µM working solution from a 10 mM stock:

-

Perform a 1:100 dilution by adding 1 µL of the 10 mM stock to 99 µL of sterile cell culture medium to get a 100 µM intermediate solution.

-

Perform a further 1:10 dilution by adding 10 µL of the 100 µM intermediate solution to 90 µL of sterile cell culture medium to achieve the final 10 µM concentration.

-

-

Direct Dilution (for higher concentrations): For higher working concentrations, a direct dilution can be performed. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

-

Mixing: Gently mix the working solution by pipetting up and down or by gentle inversion. Avoid vigorous vortexing, which can cause shearing of cellular components in the medium.

-

Final Solvent Concentration: Ensure that the final concentration of DMSO in the cell culture medium is not cytotoxic. It is best practice to keep the final DMSO concentration below 0.1% (v/v). A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Signaling Pathway of this compound Action

This compound exerts its biological effects by inhibiting Thromboxane A2 (TXA2) synthase, a key enzyme in the arachidonic acid cascade. This inhibition blocks the conversion of Prostaglandin H2 (PGH2) to TXA2. The subsequent reduction in TXA2 levels leads to the downstream modulation of various physiological processes.

Signaling Pathway Diagram:

Caption: this compound inhibits TXA2 synthase, blocking downstream signaling.

Safety Precautions

-

Always wear appropriate PPE, including a lab coat, gloves, and safety glasses, when handling this compound and organic solvents.

-

Handle this compound powder in a chemical fume hood to avoid inhalation.

-

DMSO is readily absorbed through the skin and can carry other dissolved substances with it. Avoid direct contact.

-

Consult the Safety Data Sheet (SDS) for this compound for complete safety and handling information.

Application Notes and Protocols for Ro 22-9194 in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 22-9194 is a potent Class I antiarrhythmic agent that exerts its effects through the blockade of voltage-gated sodium channels in cardiomyocytes.[1][2] Its use- and voltage-dependent inhibition of the sodium current (INa) makes it a valuable tool for investigating the mechanisms of cardiac arrhythmias and for the preclinical evaluation of novel antiarrhythmic therapies. These application notes provide a summary of reported dosages in various animal models and detailed protocols for key experimental procedures.

Mechanism of Action

This compound is classified as an intermediate kinetic Class I drug that primarily blocks activated sodium channels.[2] The blockade is enhanced at higher stimulation frequencies (use-dependence) and at more depolarized membrane potentials (voltage-dependence).[2] This preferential binding to the activated state of the sodium channel contributes to its antiarrhythmic efficacy, particularly in tissues with rapid firing rates or depolarized resting membrane potentials, which are characteristic of arrhythmic conditions. Some studies also suggest that this compound may exhibit some degree of atrial selectivity.

Data Presentation: this compound Dosage in Animal Studies

The following table summarizes the reported dosages of this compound used in various animal models for the study of cardiac arrhythmias. It is crucial to note that the optimal dosage can vary depending on the specific animal model, the experimental endpoint, and the route of administration.

| Animal Model | Application | Dosage | Route of Administration | Reference |

| Dog | Ischemia- and reperfusion-induced arrhythmias | 10 mg/kg (initial) followed by 20 mg/kg (infusion over 30 min) | Intravenous (i.v.) | [3] |

| Dog | Ischemia- and reperfusion-induced arrhythmias | 20 and 30 mg/kg (dose-dependent reduction in arrhythmias) | Intravenous (i.v.) | [3] |

| Dog | Various model arrhythmias | 0.1-3 mg/kg | Intravenous (i.v.) | |

| Guinea Pig | Electrophysiological studies (papillary muscles) | ≥ 10 µM | In vitro | [2] |

| Guinea Pig | Electrophysiological studies (single ventricular myocytes) | 30 µM | In vitro | [2] |

| Guinea Pig | Electrophysiological studies (isolated ventricular myocytes) | Dissociation constant of 0.12 µM (tonic block) | In vitro | [1] |

Experimental Protocols

Canine Model of Ischemia- and Reperfusion-Induced Arrhythmias

This protocol describes a common in vivo model to assess the efficacy of antiarrhythmic agents against arrhythmias arising from myocardial ischemia and subsequent reperfusion.

Materials:

-

Beagle dogs (either sex)

-

Anesthesia (e.g., sodium pentobarbital)

-

Ventilator

-

ECG monitoring equipment

-

Surgical instruments for thoracotomy

-

Vascular occluder

-

This compound solution for intravenous administration

-

Vehicle control (e.g., saline)

Procedure:

-